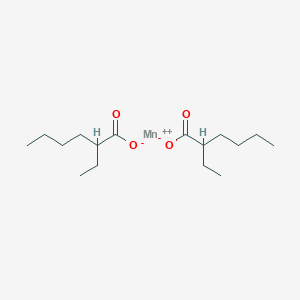

Manganese bis(2-ethylhexanoate)

描述

Manganese bis(2-ethylhexanoate) is an organometallic compound with the chemical formula C16H30MnO4. It is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of ethyl linoleate and as a drier in alkyd paints . The compound is known for its ability to accelerate the curing process of unsaturated polyester resins and is also used as an intermediate in the synthesis of dyestuffs and pharmaceuticals .

准备方法

Manganese bis(2-ethylhexanoate) can be synthesized through several methods. One common synthetic route involves the reaction of manganese sulfate with sodium 2-ethylhexanoate . The reaction is typically carried out in an organic solvent, such as mineral spirits, at elevated temperatures. The resulting product is a dark liquid that is soluble in organic solvents but not easily miscible with water .

Industrial production methods often involve heating 2-ethylhexanoic acid with an alkali solution to form the corresponding sodium salt, which is then reacted with a manganese salt to produce manganese bis(2-ethylhexanoate) . This process is typically conducted at temperatures ranging from 90 to 100 degrees Celsius .

化学反应分析

Manganese bis(2-ethylhexanoate) undergoes various chemical reactions, including oxidation and polymerization . It acts as a catalyst in the polymerization of ethyl linoleate, where it facilitates the formation of long-chain polymers . The compound also reacts with calcium fluoride to form calcium manganese oxide and zinc oxide .

Common reagents used in these reactions include ethyl linoleate and calcium fluoride . The major products formed from these reactions are polymers and metal oxides .

科学研究应用

Chemical Properties and Structure

Manganese bis(2-ethylhexanoate) consists of manganese coordinated with two 2-ethylhexanoate ligands. It is soluble in organic solvents, which facilitates its use in non-aqueous chemical processes. The compound is recognized for its effectiveness as a catalyst in various chemical reactions, particularly in polymerization and oxidative reactions.

Applications in Catalysis

-

Polymerization Processes

- Role : Manganese bis(2-ethylhexanoate) acts as a catalyst for the polymerization of alkenes, significantly enhancing reaction rates.

- Case Study : Research indicates that Mn(II)(2-EtHex)2 demonstrates superior catalytic activity compared to cobalt and zinc derivatives in initiating polymerization reactions, leading to higher molecular weight polymers with better properties.

-

Oxidative Reactions

- Role : It facilitates oxidative processes in the synthesis of various organic compounds.

- Data Table : Comparison of catalytic performance across different metal carboxylates.

| Catalyst Type | Reaction Type | Efficiency Rating (1-10) |

|---|---|---|

| Manganese bis(2-ethylhexanoate) | Polymerization | 9 |

| Cobalt bis(2-ethylhexanoate) | Polymerization | 7 |

| Zinc bis(2-ethylhexanoate) | Oxidative reactions | 6 |

Applications in Coatings and Paints

Manganese bis(2-ethylhexanoate) is commonly used as a drying agent in paints and coatings. Its ability to promote oxidative drying makes it essential in formulations requiring rapid curing times.

- Usage Concentration : Typically used at concentrations of 0.05% to 0.2% in paint formulations .

- Benefits : Enhances drying time without compromising the quality of the finish, making it suitable for both industrial and domestic applications.

Material Science Applications

Research is ongoing to explore the potential of manganese bis(2-ethylhexanoate) in various material science applications:

- Synthesis of Advanced Materials

- Mn(II)(2-EtHex)2 is being investigated for its role in synthesizing nanomaterials and composites due to its metal coordination properties.

- Environmental Applications

Safety and Environmental Considerations

While manganese bis(2-ethylhexanoate) has beneficial applications, safety assessments highlight potential health hazards:

作用机制

The mechanism of action of manganese bis(2-ethylhexanoate) involves its role as a catalyst in oxidation and polymerization reactions . The compound facilitates the formation of radicals, which then react with unsaturated compounds to form polymers . In the case of alkyd paints, manganese bis(2-ethylhexanoate) catalyzes the decomposition of hydroperoxides to form alkoxyl and peroxyl radicals, leading to the crosslinking of the paint film .

The molecular targets and pathways involved in these reactions include the activation of unsaturated fatty acid chains and the formation of hydroperoxides . The high reactivity of manganese bis(2-ethylhexanoate) with hydroperoxides and unsaturated compounds is a key factor in its catalytic activity .

相似化合物的比较

Manganese bis(2-ethylhexanoate) is often compared with other metal carboxylates, such as cobalt 2-ethylhexanoate and iron 2-ethylhexanoate . While all these compounds serve as catalysts in oxidation and polymerization reactions, manganese bis(2-ethylhexanoate) is unique in its high catalytic activity and ability to form stable complexes with various ligands .

Similar compounds include:

- Cobalt 2-ethylhexanoate

- Iron 2-ethylhexanoate

- Zinc 2-ethylhexanoate

- Chromium 2-ethylhexanoate

Each of these compounds has its own unique properties and applications, but manganese bis(2-ethylhexanoate) stands out for its versatility and effectiveness in catalyzing a wide range of chemical reactions .

生物活性

Manganese bis(2-ethylhexanoate) (Mn(II)(2-EtHex)₂) is an organometallic compound that has garnered attention for its diverse applications in catalysis and materials science. This article delves into its biological activity, focusing on its mechanisms, potential health effects, and comparative analysis with similar compounds.

Manganese bis(2-ethylhexanoate) has the molecular formula C16H30MnO4 and a molecular weight of 341.35 g/mol. It is primarily used as a catalyst in various chemical reactions, particularly in the polymerization of alkenes and as a drying agent in paints. The compound is soluble in organic solvents, which enhances its utility in non-aqueous environments.

Mechanism of Action:

- Catalytic Activity: Manganese bis(2-ethylhexanoate) acts as a catalyst by promoting oxidative reactions, facilitating the curing of unsaturated polyester resins, and initiating radical polymerizations. Its ability to activate alkyl hydroperoxides is crucial for generating radicals necessary for these processes .

- Biochemical Pathways: The compound participates in redox reactions where manganese can exist in different oxidation states (primarily Mn(II) and Mn(III)), influencing the kinetics of curing processes in resin applications .

Biological Activity and Health Implications

Research indicates that manganese compounds can exhibit both beneficial and harmful biological effects. Manganese bis(2-ethylhexanoate) has been assessed for its toxicity and potential health risks.

Toxicological Profile:

Comparative Analysis with Similar Compounds

Manganese bis(2-ethylhexanoate) is often compared with other metal carboxylates such as cobalt 2-ethylhexanoate and iron 2-ethylhexanoate. Each compound has unique properties affecting their reactivity and applications.

| Compound | Catalytic Activity | Applications |

|---|---|---|

| Manganese bis(2-ethylhexanoate) | Effective in polymerization and drying agent | Paints, coatings, resins |

| Cobalt 2-ethylhexanoate | Stronger oxidative catalyst | Paints, inks |

| Iron 2-ethylhexanoate | Moderate catalytic activity | Coatings, plastics |

Case Studies

-

Polymerization Studies:

A study demonstrated that manganese bis(2-ethylhexanoate) effectively initiated radical polymerizations, outperforming cobalt-based catalysts in certain conditions. This highlights its potential as a safer alternative to traditional metal catalysts in industrial applications . -

Environmental Impact Assessment:

Research assessed the environmental implications of manganese compounds, indicating that while manganese is essential for biological functions, excessive exposure can lead to toxic effects on aquatic systems. The chronic hazard classification emphasizes the need for careful handling of manganese bis(2-ethylhexanoate) to mitigate environmental risks .

属性

IUPAC Name |

2-ethylhexanoate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRAKXJVEOBCBQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890692 | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Manganese 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13434-24-7, 68187-38-2, 15956-58-8 | |

| Record name | Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the calcination atmosphere influence the formation of manganese oxide films from Manganese 2-ethylhexanoate?

A1: The research demonstrates that the calcination atmosphere plays a crucial role in determining the valence state and phase of the resulting manganese oxide film []. When Manganese 2-ethylhexanoate is calcined in air, it forms single-phase Mn2O3 films. Conversely, calcination under an inert atmosphere like Argon leads to the formation of single-phase Mn3O4 films []. This difference arises from the varying oxygen availability during the thermal decomposition of the precursor, influencing the oxidation state of manganese in the final oxide product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。